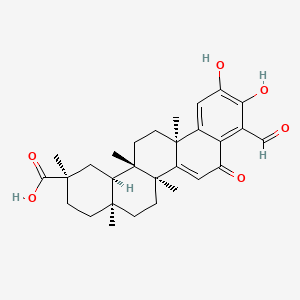

脱甲基泽拉斯特醇

描述

Demethylzeylasteral is a nortriterpenoid originally isolated from T. wilfordii. It has diverse biological activities, including enzyme inhibitory, anti-angiogenic, antiproliferative, anti-inflammatory, and immunosuppressive properties .

Synthesis Analysis

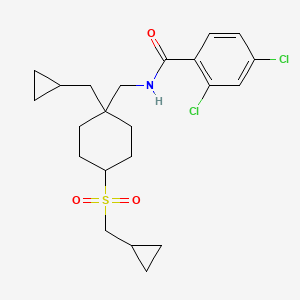

Demethylzeylasteral (DEM), a class of terpenoids isolated from natural plants, frequently exhibits moderate or limited inhibitory effect on tumor growth across multiple cancer types. Efforts have been made to elevate the anti-tumor efficacy of DEM by altering active groups in its chemical structure .Molecular Structure Analysis

Demethylzeylasteral can be exchanged with 1–2 18 Os during the 16 O/ 18 O exchanging reaction. With an approximate 68% exchange rate, the molecular weight of the product exchanged for 1 18 O is 483.26 with an exchange rate of about 68%, and the molecular weight of the product exchanged for 2 18 Os is 485.26 (positive mode) .Chemical Reactions Analysis

A novel SPE-LC-MRM strategy for serum demethylzeylasteral quantitation was developed with an 18O-labeled internal standard. This method could be used to analyze the clinical serum concentration of demethylzeylasteral .Physical And Chemical Properties Analysis

Demethylzeylasteral has a molecular formula of C29H36O6 and a formula weight of 480.6. It is a crystalline solid with solubility in DMF, DMSO, and Ethanol .科学研究应用

对 SARS-CoV-2 的阻断作用

脱甲基泽拉斯特醇已被发现对人 ACE2 蛋白和 SARS-CoV-2 RBD 蛋白之间的相互作用具有阻断作用 {svg_1}. 这使用表面等离子体共振 (SPR) 技术发现 {svg_2}. 该化合物对 S-RBD 和 ACE2 表现出高亲和力,其结合亲和力 (K D, μM) 分别为 02B05-ACE2 的 1.736 μM 和 02B05-S-RBD 的 1.039 μM {svg_3}. 发现脱甲基泽拉斯特醇可以有效阻断 S-RBD 与 ACE2 蛋白的结合 {svg_4}. 这一发现有可能加速开发用于治疗 SARS-CoV-2 感染的有效药物的过程 {svg_5}.

血清定量

使用 18O 标记的内标开发了一种新型 SPE-LC-MRM 策略,用于血清脱甲基泽拉斯特醇定量 {svg_6}. 该方法可用于分析脱甲基泽拉斯特醇的临床血清浓度 {svg_7}. 使用该方法获得的患者血清中脱甲基泽拉斯特醇的定量结果显示治疗药物监测 (TDM) 与尿蛋白减少之间存在相关性 {svg_8}. 这项工作可能对体内药物代谢研究以及低丰度和难以定量的 NBC 的临床应用具有广泛意义 {svg_9}.

对胃癌细胞的抗肿瘤作用

脱甲基泽拉斯特醇已被确定对人胃癌细胞具有抗肿瘤作用 {svg_10}. MKN-45 细胞在 37°C 下用不同浓度的脱甲基泽拉斯特醇处理 24 小时 {svg_11}. 这项研究的结果可能有助于开发治疗胃癌的新策略 {svg_12}.

作用机制

Demethylzeylasteral is a triterpene compound isolated from Tripterygium wilfordii Hook F, known for its anti-inflammatory, immunosuppressive, and anti-tumor activities .

Target of Action

Demethylzeylasteral primarily targets lactate by inhibiting histone lactylation to suppress the tumorigenicity of liver cancer stem cells . It also interacts with JAK3 in CD8+ T cells and JAK2 in IFN-γ-stimulated keratinocytes .

Mode of Action

Demethylzeylasteral interferes with the lactylation of a metabolic stress-related histone, thus suppressing the tumorigenesis of liver cancer stem cells . It also inhibits the phosphorylation of JAK3 and STAT5 following IL-2 treatment .

Biochemical Pathways

Demethylzeylasteral affects the glycolysis metabolic pathway, focusing on lactate downstream regulation as the molecular target . It also initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux .

Pharmacokinetics

It’s known that the compound exhibits significant cytotoxicity to cancer cells in vitro and induces cell cycle arrest at the s-phase in a dose-dependent manner .

Result of Action

Demethylzeylasteral has been shown to reduce CD8+ T cell infiltration in the epidermis and alleviate the extent of depigmentation in a vitiligo mouse model . It also decreases the proliferation, CD69 membrane expression, and IFN-γ, granzyme B, and perforin levels in CD8+ T cells isolated from patients with vitiligo .

Action Environment

The action of Demethylzeylasteral can be influenced by environmental factors. For instance, the culture supernatants pretreated with Demethylzeylasteral under IFN-γ stressed keratinocytes markedly blocked the migration of CXCR3+ CD8+ T cells .

安全和危害

未来方向

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Demethylzeylasteral is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Demethylzeylasteral change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Demethylzeylasteral is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels . The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of Demethylzeylasteral within cells and tissues involve various transporters or binding proteins. It may also affect its localization or accumulation

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

(2R,4aS,6aR,6aS,14aS,14bR)-9-formyl-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O6/c1-25-6-7-26(2,24(34)35)14-21(25)29(5)11-9-27(3)17-12-19(32)23(33)16(15-30)22(17)18(31)13-20(27)28(29,4)10-8-25/h12-13,15,21,32-33H,6-11,14H2,1-5H3,(H,34,35)/t21-,25-,26-,27+,28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSFWLPCFRASW-CPISFEQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C=O)O)O)C)C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315726 | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107316-88-1 | |

| Record name | Demethylzeylasteral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107316-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylzeylasteral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the primary molecular targets of Demethylzeylasteral?

A1: Research indicates that DEM interacts with a variety of molecular targets, contributing to its diverse pharmacological activities. Some key targets include:

- AKT/CREB signaling pathway: DEM inhibits this pathway, impacting cell proliferation, migration, and apoptosis. []

- NF-κB pathway: By suppressing the activation of this pathway, DEM exhibits anti-inflammatory effects in models of asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Wnt/β-catenin signaling pathway: DEM downregulates this pathway, influencing the epithelial-mesenchymal transition and proliferation of esophageal squamous cell carcinoma cells. [, ]

- UDP-glucuronosyltransferases (UGT) 1A6 and 2B7: DEM demonstrates competitive inhibition towards these enzymes, which could have implications for drug-drug interactions. []

- FBXW7/c-Myc axis: DEM upregulates FBXW7, an E3 ubiquitin ligase, leading to the degradation of c-Myc and subsequent inhibition of gastric cancer cell proliferation. []

Q2: How does Demethylzeylasteral influence autophagy?

A2: DEM exhibits a biphasic effect on autophagy:

- Low concentrations: Induces Beclin1-dependent autophagy by activating the ERK1/2 pathway and inhibiting the Akt/mTOR pathway. []

- High concentrations: Suppresses autophagic flux, contributing to cell death. []

Q3: What is the molecular structure of Demethylzeylasteral?

A3: DEM is a phenolic nortriterpene with the following structural characteristics:

- Molecular formula: C29H38O5 []

- Structure: 2,3-dihydroxy-6,23-dioxo-D:A-friedo-24-noroleana-1,3,5(10),7-tetraen-29-oic acid []

Q4: Is spectroscopic data available for Demethylzeylasteral?

A4: Yes, structural elucidation of DEM has been performed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Q5: What are the potential therapeutic applications of Demethylzeylasteral?

A5: Preclinical studies suggest potential applications in various diseases, including:

- Cancer: Exhibits antitumor activity in various cancers, including colorectal, gastric, pancreatic, lung, breast, and esophageal squamous cell carcinoma. [, , , , , , , , , , ]

- Inflammatory diseases: Demonstrates anti-inflammatory effects in models of allergic asthma, lupus nephritis, and unilateral ureteral obstruction. [, , ]

- Immune regulation: Possesses immunosuppressive properties and prolongs survival in animal models of organ transplantation. [, , , , ]

Q6: How does Demethylzeylasteral influence cell cycle progression?

A6: DEM induces cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines, attributed to the downregulation of cell cycle regulators such as CDK4, CDK6, Cyclin D1, and c-MYC. []

Q7: Does Demethylzeylasteral affect apoptosis?

A7: Yes, DEM induces apoptosis in various cancer cells through both extrinsic and intrinsic pathways, involving caspase activation and modulation of Bcl-2 family proteins. [, , , , ]

Q8: How does Demethylzeylasteral interact with other drugs?

A8: DEM exhibits strong inhibition towards UGT1A6 and UGT2B7, potentially leading to drug-drug interactions when co-administered with drugs primarily metabolized by these enzymes. [] Furthermore, DEM enhances the chemosensitivity of cancer cells to chemotherapeutic agents like 5-fluorouracil, gemcitabine, and docetaxel. [, , , ]

Q9: What is known about the pharmacokinetics of Demethylzeylasteral?

A9: A sensitive LC-MS/MS method has been developed to quantify DEM in rat plasma, enabling pharmacokinetic studies. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion profile.

Q10: Is there a correlation between Demethylzeylasteral serum concentration and its therapeutic effect?

A10: Preliminary evidence suggests that DEM serum concentration could serve as a biomarker for monitoring its efficacy in treating diabetic nephropathy. []

Q11: What is known about the toxicity profile of Demethylzeylasteral?

A11: While DEM exhibits promising therapeutic potential, further research is required to comprehensively assess its safety profile, particularly long-term effects. One study suggests a potential for liver toxicity, highlighting the need for careful dosage considerations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![1-(2,4-Dichlorophenyl)-N-1-piperidinyl-4-[[(1-pyrrolidinylsulfonyl)amino]methyl]-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]-2-thienyl]-1H-pyrazole-3-carboxamide](/img/structure/B606982.png)

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)